Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

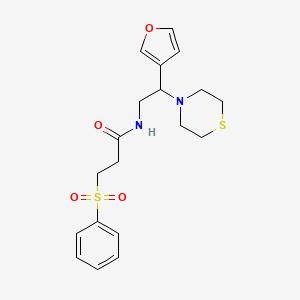

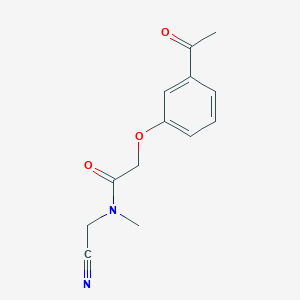

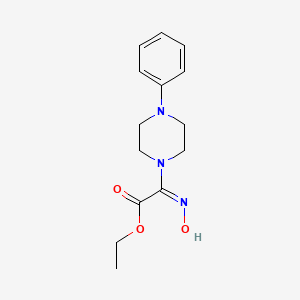

“Methyl 2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound with the CAS Number: 7442-52-6 . It has a molecular weight of 204.23 . The compound is a solid at 20 degrees Celsius .

Molecular Structure Analysis

The linear formula of “this compound” is C12H12O3 . For a more detailed molecular structure, you may refer to resources like PubChem or other chemical databases.Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 204.23 . The compound has a melting point of 68 °C and a boiling point of 132 °C/0.5 mmHg .Wissenschaftliche Forschungsanwendungen

Synthesis of Tetrahydronaphthalene Derivatives : A study by Göksu et al. (2003) describes a synthesis method starting from naphthalene-2,3-diol, leading to various tetrahydronaphthalene derivatives, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol. This process involves methylation, Friedel-Crafts acylation, and other steps, demonstrating the compound's role in synthesizing complex organic structures (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Preparation and Diels–Alder Reactions : Research by Boger and Mullican (2003) explores the preparation and inverse-electron-demand Diels–Alder reaction of an electron-deficient diene. This study highlights the compound's utility in facilitating Diels-Alder reactions, which are crucial in synthesizing cyclic compounds (Boger & Mullican, 2003).

Photoreaction with Amines : Hasegawa (1997) investigated the photoreaction of related compounds with amines, leading to various ring expansion products. This showcases the compound's potential in photoinduced electron transfer processes (Hasegawa, 1997).

Regioselectivity in Bromination : Pankratov et al. (2004) focused on the regioselectivity of bromination of tetrahydronaphthalene derivatives. Their findings have implications for chemical synthesis, particularly in the precise functionalization of organic molecules (Pankratov, Fedotova, Barabanova, Alyonkina, & Eliseev, 2004).

Synthesis of Lactams : A study by Grecian and Aubé (2007) details the synthesis of N-substituted lactam using an intramolecular Schmidt reaction, indicating the compound's role in forming nitrogen-containing rings, crucial in many pharmaceuticals (Grecian & Aubé, 2007).

Crystal Structure Analysis : Research by Kaiser et al. (2023) examines the crystal structures of two tetrahydronaphthalenes obtained during synthesis efforts, providing valuable information for understanding molecular configurations in chemical synthesis (Kaiser, Weil, Gärtner, & Enev, 2023).

Synthesis of Salen Ligands and Complexes : A study by Cívicos, Coimbra, and Costa (2017) explored the solvent-free synthesis of Salen ligands and complexes, demonstrating the compound's utility in oxidation reactions and catalysis (Cívicos, Coimbra, & Costa, 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-methyl-1-oxo-3,4-dihydronaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-13(12(15)16-2)8-7-9-5-3-4-6-10(9)11(13)14/h3-6H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNKMQHVHFCYAFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=CC=CC=C2C1=O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2726427.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2726431.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2726436.png)

![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)